molecular formula C6H5N3 B1293585 5-Azabenzimidazole CAS No. 272-97-9

5-Azabenzimidazole

Cat. No.: B1293585
CAS No.: 272-97-9
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine (CAS 272-97-9), also known as 5-Azabenzimidazole, is a nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a privileged scaffold for developing novel therapeutic agents due to its structural resemblance to purines . Its primary research value lies in its application as a key building block for synthesizing potent enzyme inhibitors. Derivatives of this core structure have been specifically designed as cyclin-dependent kinase 2 (CDK2) inhibitors, with one study identifying a compound (5b) exhibiting excellent inhibitory activity (IC50 = 21 nM) and promising in vitro anti-proliferation effects against cancer cell lines, including HL60, A549, and HCT116 . Furthermore, the imidazo[4,5-c]pyridine moiety is found in compounds with diverse pharmacological activities, such as Bamaluzole, a GABAA receptor agonist investigated as an anticonvulsant, and 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor with potential in oncology . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this versatile chemical intermediate to explore new compounds for targeted cancer therapy, central nervous system (CNS) disorders, and other disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
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Record name 5-Azabenzimidazole
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Preparation Methods

Synthesis Using Sodium Hexamethyldisilazane (NaHMDS)

Reaction Conditions :

  • Stage 1 : React 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane (NaHMDS) in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 20°C under an inert atmosphere for 1 hour.
  • Stage 2 : Add methyl iodide to the reaction mixture and stir at 20°C for an additional 11 hours.

Steps :

  • Dissolve 4-chloro-3H-imidazo[4,5-c]pyridine (1 g, 6.51 mmol) in DMSO/THF (2.5 mL/25 mL).
  • Add NaHMDS (9.76 mL, 9.76 mmol) at 20°C under nitrogen.
  • Stir for 1 hour, then add methyl iodide (1.21 mL, 19.5 mmol).
  • Stir the mixture for another 11 hours.
  • Filter the reaction mixture and concentrate the filtrate to obtain a residue.
  • Purify the residue using preparative HPLC to yield two intermediates:
    • Intermediate DG: Yield of 24%.
    • Intermediate DH: Yield of 19%.

Yield Summary :

Intermediate Yield (%) Purification Method
DG 24 Prep-HPLC
DH 19 Prep-HPLC

Hydrolysis of Methyl Ester Derivatives

Reaction Conditions :

  • Stage 1 : Hydrolyze methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate using lithium hydroxide in THF and water at room temperature for 16 hours.
  • Stage 2 : Acidify with hydrochloric acid.

Steps :

  • Prepare a solution of methyl ester precursor (0.12 g, 0.62 mmol) in THF (2 mL) and water (2 mL).
  • Add lithium hydroxide (52 mg, 1.2 mmol) at room temperature and stir for 16 hours.
  • Monitor reaction completion using TLC.
  • Evaporate volatiles under reduced pressure.
  • Dilute residue with water and wash with ethyl acetate.
  • Acidify the aqueous layer with concentrated HCl and evaporate under vacuum.
  • Dry the residue by co-distillation with toluene to yield the final product.

Yield Summary :

Product Yield (%) Purification Method
3-Methyl-3H-Imidazo[4,5-c]pyridine-6-Carboxylic Acid 90 Co-distillation

Condensation Reactions

Condensation reactions are used to prepare tetrahydroimidazo[4,5-c]pyridine derivatives.

Reaction Conditions :

  • Solvents: Ethanol, acetonitrile, or dioxane.
  • Temperature: Reflux conditions for 4–12 hours.

Steps :

  • Combine reactants in a suitable solvent such as ethanol or acetonitrile.
  • Heat under reflux for the specified duration.
  • Isolate products by crystallization as free bases or salts of pharmaceutically acceptable acids.

This method is versatile and allows isolation of derivatives in various forms depending on the desired application.

Data Table Summary

The following table summarizes key preparation methods:

Method Starting Material Reagents/Conditions Yield (%)
Sodium Hexamethyldisilazane 4-Chloro-3H-Imidazo[4,5-c]pyridine NaHMDS, THF/DMSO, Methyl Iodide DG: 24; DH: 19
Hydrolysis Methyl Ester Derivative Lithium Hydroxide, THF/Water Acid Product: 90
Condensation Reaction Various Pyridine Derivatives Ethanol/Acetonitrile/Dioxane; Reflux Variable

Chemical Reactions Analysis

Cyclization from Diaminopyridine Derivatives

The most common synthesis involves cyclization of 3,4-diaminopyridine derivatives:

  • Formic acid-mediated cyclization : 5-Methyl-3,4-diaminopyridine reacts with concentrated formic acid (HCOOH) under reflux to yield 7-methyl-3H-imidazo[4,5-c]pyridine (Yield: 65–78%).
  • Microwave-assisted condensation : 2-Amino-3-hydroxypyridine reacts with carboxylic acids (e.g., acetic acid) under microwave irradiation (120°C, 20 min) to produce substituted derivatives .

Oxidative Cyclocondensation

Reaction of 2,3-diaminopyridine with aldehydes in aqueous ethanol under oxidative conditions (air/O₂) forms the imidazo[4,5-c]pyridine scaffold via imine intermediates (Scheme 1) :

text
2,3-Diaminopyridine + RCHO → Imine intermediate → Oxidative cyclization → 3H-Imidazo[4,5-c]pyridine

Key conditions : Na₂S₂O₄ as reductant, H₂O/MeOH solvent, 60–80°C .

Substitution at C-2 and C-7 Positions

Electrophilic substitution occurs preferentially at C-2 and C-7 due to electron-rich nitrogen atoms.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Halogenation (Chlorination)POCl₃, PCl₅, 80–100°C5-Chloro-3H-imidazo[4,5-c]pyridine70–85%
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivatives50–60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂, DMF/H₂O2-Aryl-substituted analogs60–75%

Oxidation of Methyl Substituents

Methyl groups at C-7 are oxidized to carboxylic acids or aldehydes:

  • KMnO₄ oxidation : 7-Methyl-3H-imidazo[4,5-c]pyridine → 7-Carboxylic acid derivative (Yield: 40%) .
  • SeO₂-mediated oxidation : Selective conversion to 7-formyl derivatives (Yield: 55–65%).

Annulation with Carbonyl Compounds

Condensation with α,β-unsaturated ketones or aldehydes forms fused polycyclic systems:

text
3H-Imidazo[4,5-c]pyridine + CH₂=CHCOCH₃ → Tetrahydrobenzimidazopyridine (Yield: 45%) [18]

Alkylation and Arylation

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives (Yield: 80–90%) .
  • C-H Arylation : Pd-catalyzed direct arylation at C-2 using aryl bromides (Yield: 60–70%) .

Antimicrobial Derivatives

  • Bromo-substituted analogs : 5-Bromo-2-(4-amidinophenyl)-3H-imidazo[4,5-c]pyridine shows IC₅₀ = 1.8 µM against HL-60 leukemia cells .

Hydrolytic Stability

The imidazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions but degrades in strong oxidizing agents (e.g., H₂O₂).

Photodegradation

UV exposure (254 nm) induces ring-opening via cleavage of the C2–N3 bond, forming pyridine-3,4-diamine derivatives .

Comparative Reactivity with Isomers

Feature3H-Imidazo[4,5-c]pyridine3H-Imidazo[4,5-b]pyridine
Electrophilic substitutionPrefers C-2 and C-7 positionsFavors C-5 and C-6 positions
Oxidation susceptibilityHigher (due to methyl position)Lower
Alkylation regioselectivityN1 > N3N3 > N1

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times from 24 h to 20 min .
  • Bromine substitution enhances antiproliferative activity by 10-fold compared to chloro analogs .
  • N-Methyl derivatives exhibit improved metabolic stability in microsomal assays (t₁/₂ > 60 min).

Scientific Research Applications

3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-c]pyridine involves its interaction with various molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. It also acts as a proton pump inhibitor by blocking the enzyme responsible for acid secretion in the stomach .

Comparison with Similar Compounds

Structural Variations

The position of nitrogen atoms in the fused rings distinguishes imidazopyridine isomers:

  • 3H-Imidazo[4,5-c]pyridine : Nitrogen at positions 1, 3 (imidazole) and 4, 5 (pyridine).
  • 3H-Imidazo[4,5-b]pyridine : Nitrogen at positions 1, 3 (imidazole) and 3, 4 (pyridine).
  • Imidazo[1,2-a]pyridine : Nitrogen at positions 1, 3 (imidazole) and 2 (pyridine).

Key Implications :

  • Electronic properties and hydrogen-bonding capacity vary, affecting target binding. For example, 3H-imidazo[4,5-b]pyridine derivatives show enhanced selectivity for TYK2 kinase over JAK1 compared to [4,5-c] isomers due to subtle structural differences in the ATP-binding pocket .
  • Molecular weight and logP values differ slightly, influencing pharmacokinetics (e.g., 3H-imidazo[4,5-c]pyridine-2-carboxylic acid has a molecular weight of 163.13 and logP of 0.3, favoring solubility ).

Pharmacological Activity Comparison

Anticancer and Anti-Inflammatory Activity

  • 3H-Imidazo[4,5-c]pyridine: Demonstrated activity as ENPP1 inhibitors, relevant for immune modulation . Limited cytotoxicity data compared to [4,5-b] isomers.
  • 3H-Imidazo[4,5-b]pyridine :
    • Moderate cytotoxicity against MCF-7, MDA-MB-468, and K562 cancer cells (IC₅₀: 10–50 μM) .
    • COX-1/COX-2 inhibition (e.g., compound 5 : IC₅₀ = 1.2 μM for COX-2) .
  • Imidazo[1,2-a]pyridine :
    • Clinically used (e.g., Alpidem, Zolimidine) for anxiolytic and gastrointestinal applications .

Kinase Inhibition Profiles

Compound Target Selectivity (Fold vs. JAK1) Key Derivative Reference
3H-Imidazo[4,5-c]pyridine JAK1/TYK2 1 (Dual activity) GLPG3667 (Compound 9)
3H-Imidazo[4,5-b]pyridine TYK2 21 Compound 11

Key Insight : Scaffold hopping from [4,5-c] to [4,5-b] improved TYK2 selectivity by 21-fold, attributed to optimized binding interactions in the kinase domain .

Clinical and Developmental Status

  • 3H-Imidazo[4,5-c]pyridine: Limited clinical development despite promising preclinical data (e.g., ENPP1 inhibitors) .
  • 3H-Imidazo[4,5-b]pyridine : Advanced to preclinical trials for oncology (e.g., GLPG3667) .
  • Imidazo[1,2-a]pyridine : Multiple FDA-approved drugs, reflecting better-established structure-activity relationships (SAR) .

Barriers to Development :

  • Lack of comprehensive SAR studies for [4,5-c] and [4,5-b] isomers .
  • Metabolic instability in early derivatives (e.g., high clearance in liver microsomes) .

Biological Activity

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a member of the imidazopyridine family, this compound exhibits potential therapeutic effects across various diseases, particularly in oncology and neuropharmacology. This article explores its biological activity, highlighting key research findings, case studies, and the structure-activity relationship (SAR) that underpins its pharmacological effects.

Chemical Structure and Properties

3H-Imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring structure. This unique configuration contributes to its ability to interact with various biological targets. The general formula can be represented as:

C7H6N2C_7H_6N_2

Table 1: Structural Characteristics of 3H-Imidazo[4,5-c]pyridine

PropertyValue
Molecular Weight118.14 g/mol
Melting Point56-58 °C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that 3H-Imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. Notably, compounds derived from this scaffold have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation.

  • Case Study : A study demonstrated that certain derivatives of 3H-Imidazo[4,5-c]pyridine inhibited CDK2 and Aurora B with IC50 values ranging from 0.004 to 0.046 µM, showcasing their potential as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to purines suggests potential interactions with neurotransmitter systems.

  • Findings : Imidazopyridines have been shown to modulate pathways involved in neuroinflammation and neurodegeneration, indicating their possible use in treating conditions such as Alzheimer's disease .

Enzyme Inhibition

3H-Imidazo[4,5-c]pyridine has been identified as a potent inhibitor of several enzymes involved in critical biological pathways:

  • GSK-3 Inhibition : Compounds based on this structure have demonstrated strong inhibition of glycogen synthase kinase 3 (GSK-3), with IC50 values as low as 1–12 nM .
  • PKA and MAP Kinase Pathways : The compound's ability to inhibit protein kinases suggests its role in regulating signaling pathways associated with cancer cell proliferation and survival .

Table 2: Biological Activities of 3H-Imidazo[4,5-c]pyridine Derivatives

Activity TypeTarget/EffectIC50 Range
AnticancerCDK2, Aurora B0.004 - 0.046 µM
NeuroprotectionNeuroinflammatory pathwaysN/A
Enzyme InhibitionGSK-31 - 12 nM
Kinase InhibitionPKA, MAP KinasesN/A

Structure-Activity Relationship (SAR)

The biological activity of 3H-Imidazo[4,5-c]pyridine is significantly influenced by its substituents. Modifications at specific positions on the imidazopyridine ring can enhance potency and selectivity.

  • Substituent Variations : Studies have shown that introducing halogen groups or amidino substituents can markedly increase antiproliferative activity against cancer cells . For example, bromo-substituted derivatives exhibited improved efficacy compared to their unsubstituted counterparts.

Table 3: SAR Insights for Imidazo[4,5-c]pyridine Derivatives

SubstituentPositionEffect on Activity
BromoC2Increased antiproliferative
AmidinoC6Enhanced selectivity

Q & A

Q. What are the standard synthetic routes for 3H-imidazo[4,5-c]pyridine and its derivatives?

The synthesis often involves cyclocondensation reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can react with arylidenemalononitriles under basic conditions to form bis[imidazo]pyridine derivatives . Alternatively, nucleophilic substitution on halogenated pyridines (e.g., 2-bromo-5-fluoropyridine) followed by annulation yields imidazo-pyridine cores . Purification typically employs column chromatography, with UHPLC-MS and 1H^1H NMR used to confirm purity and isomer ratios .

Q. How can prototropic tautomerism in 3H-imidazo[4,5-c]pyridine derivatives be experimentally characterized?

Prototropic behavior is studied using UV-Vis and fluorescence spectroscopy in solvents of varying polarity. For instance, 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine exhibits solvent-dependent shifts in emission spectra, indicating intramolecular proton transfer (ESIPT) or charge transfer (ICT) mechanisms. Aqueous vs. organic solvents significantly influence tautomeric equilibrium, with pH titration further elucidating protonation states .

Q. What analytical methods are critical for assessing the purity and structural integrity of 3H-imidazo[4,5-c]pyridine compounds?

Key techniques include:

  • UHPLC-MS : Determines purity (>98% is typical for pharmacological studies) and identifies byproducts .
  • 1H^1H NMR : Resolves isomer ratios (e.g., 1:1 mixtures of 6-{1H-imidazo...} and 6-{3H-imidazo...} pyridine carbaldehydes) .
  • Elemental Analysis : Validates molecular formula consistency, especially for novel derivatives .

Advanced Research Questions

Q. How can DFT calculations optimize the design of 3H-imidazo[4,5-c]pyridine-based kinase inhibitors?

Density Functional Theory (DFT) models predict electronic properties and binding affinities. For example, studies on 3H-imidazo[4,5-b]pyridines as c-Met kinase inhibitors used DFT to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution, correlating with inhibitory activity (IC50_{50} values <10 µM) . Solvent effects and protonation states are modeled using polarizable continuum models (PCM) to refine drug-receptor interactions .

Q. What strategies address challenges in synthesizing and isolating isomerically pure 3H-imidazo[4,5-c]pyridine derivatives?

Isomeric mixtures (e.g., 1H vs. 3H tautomers) are common due to nitrogen lone-pair delocalization. Strategies include:

  • Chromatographic Separation : Use chiral columns or gradient elution for isomers with subtle polarity differences .
  • Crystallization : Leverage differential solubility in solvents like chloroform/hexane .
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct regioselectivity during synthesis .

Q. How do structural modifications of 3H-imidazo[4,5-c]pyridine impact COX-1/COX-2 inhibition selectivity?

Introducing diaryl pharmacophores at positions 2 and 3 enhances selectivity. For example, 2,3-diaryl derivatives (e.g., compound 3f) showed COX-2 inhibition (IC50_{50} = 9.2 µM) over COX-1 (IC50_{50} = 21.8 µM) due to steric and electronic complementarity with the COX-2 active site. Molecular docking and comparative molecular field analysis (CoMFA) guide rational design .

Q. What in vivo pharmacokinetic (PK) parameters are critical for evaluating 3H-imidazo[4,5-c]pyridine drug candidates?

Key PK metrics include:

  • Brain:Plasma Ratio : Assess blood-brain barrier penetration (e.g., low ratios indicate limited CNS activity) .
  • Metabolic Stability : Microsomal assays (e.g., mouse liver microsomes) quantify cytochrome P450-mediated degradation .
  • Plasma Half-Life : Determines dosing frequency; modifications like fluorination or methylsulfinyl groups improve stability .

Q. How can photophysical properties of 3H-imidazo[4,5-c]pyridine derivatives inform their application in biosensing?

Derivatives with ESIPT/ICT characteristics (e.g., 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine) exhibit solvent- and pH-dependent fluorescence. Time-resolved spectroscopy reveals dual emission bands (∼400 nm and ∼500 nm), enabling pH-sensitive probes or metal ion sensors .

Methodological Notes

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., c-Met, Aurora A) in ATP-competitive assays with luminescent/colorimetric detection (e.g., ADP-Glo™) .
  • DFT Parameters : B3LYP/6-31G(d) basis set for geometry optimization; solvent effects modeled with SMD .
  • In Vivo PK Studies : Administer compounds intravenously/orally in rodents; quantify plasma/brain levels via LC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azabenzimidazole
Reactant of Route 2
5-Azabenzimidazole

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